3-Amino-5-mercapto-1,2,4-triazole (CAS: 16691-43-3), commonly referred to as AMTT, is a heterocyclic compound characterized by the presence of both an exocyclic amine and a thiol group on a 1,2,4-triazole core. In industrial and advanced research procurement, this bifunctionality makes it a chemisorptive agent and synthetic precursor. Unlike mono-functional azoles, AMTT forms multi-dentate metal-organic coordination layers on copper, aluminum, and noble metal nanoparticles. Its primary commercial value lies in its performance as a quasi-stable corrosion inhibitor in saline environments, a stabilizing ligand for SERS probes, and a building block for synthesizing Schiff bases and conductive polymer composites [1].
Substituting AMTT with standard industry inhibitors like benzotriazole (BTA), 2-mercaptobenzothiazole (MBT), or mono-functional analogs like 3-amino-1,2,4-triazole compromises protective film durability. Standard azoles typically form reversible bonds on metal surfaces; in dynamic fluid environments or during temporary inhibitor depletion, these films rapidly desorb, leading to a complete loss of corrosion protection. The synergistic presence of both the -NH2 and -SH groups on the triazole ring of AMTT enables quasi-irreversible chemisorption. This multi-dentate binding prevents rapid desorption on aerospace alloys and marine copper-nickel systems, while also providing the necessary sulfur linkage for spontaneous assembly on gold/silver core-shell nanoparticles—a mechanism that simple amines or non-thiolated triazoles cannot replicate [1].
A 2025 mechanistic study evaluated the stability of protective films on AA2024-T3 aluminum alloy by exposing the metal to 1 mM of various inhibitors for 24 hours, followed by a 3-day exposure to 0.1 M NaCl with no inhibitor present. While industry standards such as benzotriazole (BTA), 2-mercaptobenzothiazole (MBT), and 3-amino-1,2,4-triazole suffered a complete loss of previously gained corrosion inhibition, 3-amino-5-mercapto-1,2,4-triazole maintained a quasi-stable film, retaining 42% inhibition efficiency even after three days in the depleted environment [1].
| Evidence Dimension | Retained inhibition efficiency after 3 days in inhibitor-free 0.1 M NaCl |
| Target Compound Data | 42% retained inhibition efficiency |
| Comparator Or Baseline | 0% retained efficiency (complete loss of protection) for BTA, MBT, and 3-amino-1,2,4-triazole |
| Quantified Difference | 42% absolute retention advantage, demonstrating quasi-irreversible chemisorption |
| Conditions | AA2024-T3 alloy, initial 1 mM inhibitor exposure (24h), followed by 3 days in 0.1 M NaCl |
For industrial procurement, this proves that AMTT creates a more durable protective film that survives dynamic fluid flows or temporary under-dosing better than standard reversible inhibitors.
In a comparative evaluation of triazole derivatives for protecting CuNi 90/10 marine alloys in 3.5 wt.% NaCl (simulated seawater), AMTT outperformed its non-thiolated analogs. At a concentration of 1 mM, AMTT achieved an inhibition effectiveness of over 98%, whereas unsubstituted 1,2,4-triazole and 3-amino-1,2,4-triazole exhibited lower surface coverage and higher corrosion current densities due to weaker physisorption [1].
| Evidence Dimension | Maximum corrosion inhibition efficiency in simulated seawater |
| Target Compound Data | >98% efficiency at 1 mM concentration |
| Comparator Or Baseline | Lower efficiencies and higher corrosion current densities for unsubstituted 1,2,4-triazole and 3-amino-1,2,4-triazole |
| Quantified Difference | Near-complete surface passivation (>98%) achieved exclusively by the thiolated derivative |
| Conditions | CuNi 90/10 alloy in 3.5 wt.% NaCl solution |
Buyers selecting inhibitors for marine or high-salinity cooling systems can use AMTT over basic triazoles to achieve maximum surface passivation at low millimolar concentrations.
The specific chemical structure of AMTT makes it a reporter and linker molecule for surface-enhanced Raman scattering (SERS). Research synthesizing Ag, Au, and Ag@Au core-shell nanoparticles demonstrated that while standard dyes like Rhodamine 6G favored pure Ag NPs, the thiol functionality of AMTT allowed spontaneous assembly on Ag@Au core-shell structures. This yielded high Raman enhancement activity and protected the silver core from oxidative etching in high-salt environments[1].
| Evidence Dimension | Nanoparticle assembly and SERS enhancement compatibility |
| Target Compound Data | High Raman activity and stable spontaneous assembly on Ag@Au core-shell NPs |
| Comparator Or Baseline | Rhodamine 6G (standard dye), which favored pure Ag NPs and lacked stabilizing thiol-metal interactions |
| Quantified Difference | Enabled stable SERS detection and oxidative protection of bimetallic probes in high-salt media |
| Conditions | Ag, Au, and Ag@Au nanoparticles in chloride-containing electrolytes |
For diagnostic and sensor manufacturing, AMTT is utilized for functionalizing bimetallic nanoparticles, providing both a SERS signal and structural stabilization against oxidation.
AMTT is utilized for formulating anti-corrosion additives for AA2024-T3 aluminum and CuNi 90/10 alloys. Its ability to form a quasi-stable, desorption-resistant film makes it perform better than benzotriazole (BTA) in dynamic fluid environments, such as marine cooling systems or aerospace components exposed to saline conditions [1].
In the production of biological sensors, AMTT serves as a bifunctional reporter molecule and stabilizing ligand. Its thiol group anchors to Ag@Au core-shell nanoparticles, preventing oxidative etching in high-salt biological assays while providing a distinct Raman signal [2].
AMTT acts as a precursor for pharmaceutical and agricultural research. The exocyclic amine condenses with aromatic aldehydes to form Schiff bases, while the triazole-thiol core remains intact to coordinate with transition metals, yielding antibacterial and antifungal coordination complexes [3].
For electrochemical diagnostics, polymerized AMTT is used to modify graphene oxide composites. The resulting matrix provides electrocatalytic performance and stable anchoring for gold nanoparticles, enabling sandwich-type aptasensors with limits of detection as low as 0.3 ng/mL for lipocalin-2 [4].
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